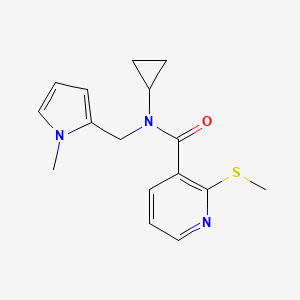

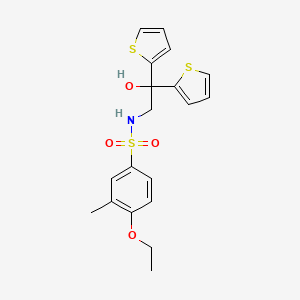

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)nicotinamide, also known as CPN, is a novel small molecule compound that has been extensively researched for its potential therapeutic applications. CPN belongs to the class of nicotinamide derivatives and has been shown to exhibit potent activity against several cancer cell lines. In

Applications De Recherche Scientifique

Corrosion Inhibition and Adsorption Behavior

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)nicotinamide, as part of nicotinamide derivatives, has been researched for its corrosion inhibition effect on mild steel in hydrochloric acid solutions. These compounds have shown significant inhibition efficiency, suppressing both anodic and cathodic processes and behaving as mixed-type corrosion inhibitors. The adsorption of these inhibitors on mild steel surfaces obeys the Langmuir isotherm model, with electrochemical impedance data revealing that as the concentration of the inhibitors increases, polarization resistance increases while double layer capacitance decreases. Such studies highlight the potential industrial applications of these compounds in protecting metal surfaces against corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

NNMT Inhibitors for Treating Diabetes

Research on nicotinamide derivatives, including the structure mentioned, has expanded into the medical field, particularly concerning their role as inhibitors of Nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme linked to the pathogenesis of type 2 diabetes mellitus (T2DM) and metabolic disorders. Inhibition of NNMT has shown potential therapeutic benefits, including amelioration of hyperhomocysteinemia, which could be a valuable approach in treating chronic kidney disease (CKD) and diabetes. Novel pyrimidine-5-carboxamide compounds, structurally related to nicotinamide derivatives, have been identified as NNMT inhibitors, suggesting a new avenue for therapeutic intervention in metabolic diseases (Sabnis, 2021).

Metabolic and Pharmacological Implications

The metabolic fate and pharmacological implications of nicotinamide and its derivatives, including the specific compound , have been extensively studied. These compounds participate in various biochemical processes, including acting as substrates and inhibitors for enzymes like NNMT. NNMT plays a crucial role in nicotinamide metabolism, affecting cellular methylation potential and being implicated in several diseases, including cancer, metabolic syndromes, and neurodegenerative disorders. Inhibitors of NNMT, derived from nicotinamide, are being explored for their potential to treat such conditions, highlighting the compound's significance in both understanding disease mechanisms and developing new treatments (Babault et al., 2018).

Propriétés

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-18-10-4-5-13(18)11-19(12-7-8-12)16(20)14-6-3-9-17-15(14)21-2/h3-6,9-10,12H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRODDOATPOQNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

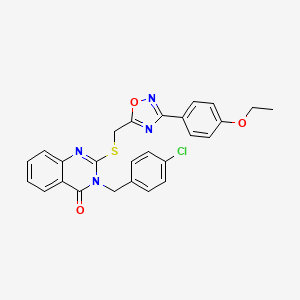

![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)

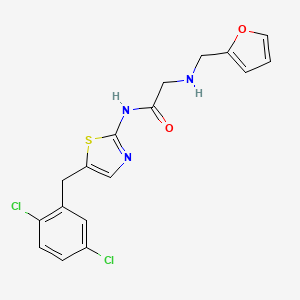

![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)

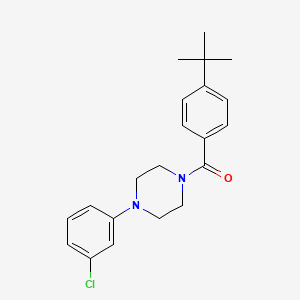

![1-(4-Methoxyphenyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2823750.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)